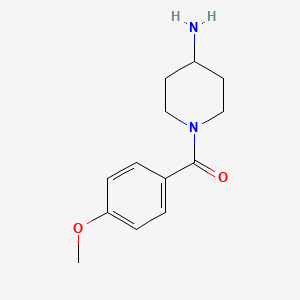

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone

Description

Contextualization of Piperidine-Based Scaffolds in Modern Chemical Research

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. arizona.edu Its prevalence is underscored by its presence in the core structures of over 70 drugs approved by the U.S. Food and Drug Administration (FDA). arizona.eduenamine.net The significance of piperidine-based scaffolds stems from their ability to confer advantageous properties to drug candidates. The incorporation of a piperidine moiety can modulate critical physicochemical characteristics such as lipophilicity and metabolic stability, which are essential for favorable pharmacokinetics. enamine.netthieme-connect.com

Furthermore, the three-dimensional, sp³-rich nature of the piperidine scaffold provides a distinct advantage over the flat, sp²-hybridized structures that have historically dominated screening libraries. rsc.org This conformational flexibility allows for more precise and complex interactions with biological targets, potentially leading to enhanced biological activity and selectivity. thieme-connect.comrsc.org Researchers actively pursue novel synthetic strategies to create diverse libraries of piperidine analogues—including spirocyclic, fused, and bridged systems—to explore new chemical space and address complex therapeutic challenges. enamine.net The versatility of the piperidine scaffold has led to its use in developing a wide array of medicinal agents, including central nervous system modulators, antihistamines, anticoagulants, and analgesics. arizona.eduingentaconnect.com

Significance of Amide Linkages in Complex Organic Architectures

The amide bond is arguably one of the most fundamental functional groups in both biochemistry and synthetic organic chemistry. researchgate.netpulsus.com Its structural role in forming the backbone of peptides and proteins is vital to life, and this importance extends to a vast number of natural products, pharmaceuticals, and industrial polymers. researchgate.netpulsus.com The stability of the amide linkage is a key feature, attributable to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This electronic characteristic makes the amide bond relatively resistant to hydrolysis compared to other acyl derivatives like esters, a crucial property for the stability of drugs and materials. masterorganicchemistry.com

Amide bond formation is one of the most frequently performed reactions in organic synthesis. pulsus.com Traditional methods often involve the activation of a carboxylic acid, for example by converting it to an acyl chloride or using coupling reagents like carbodiimides, followed by reaction with an amine. researchgate.netmasterorganicchemistry.com However, many of these classical approaches suffer from poor atom economy and generate significant waste. pulsus.com Consequently, a major focus of modern chemical research is the development of more sustainable and efficient catalytic methods for amide synthesis that avoid stoichiometric activating agents and harsh conditions. pulsus.comresearchgate.net These new protocols are essential for large-scale industrial applications and for the environmentally conscious synthesis of complex molecules. researchgate.net

Overview of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone within Contemporary Synthetic Challenges

This compound is a chemical compound that exemplifies the convergence of a piperidine scaffold and an amide linkage. This structure features a 4-aminopiperidine (B84694) ring where the ring nitrogen is acylated with a 4-methoxybenzoyl group. As a polysubstituted, multifunctional molecule, it serves as a valuable building block in synthetic and medicinal chemistry.

The synthesis of this compound presents contemporary challenges related to chemoselectivity. The molecule contains two distinct nitrogen atoms: the secondary amine within the piperidine ring (which becomes a tertiary amide upon synthesis) and the primary amino group at the 4-position. A successful synthesis requires the selective acylation of the piperidine nitrogen without affecting the 4-amino group. This typically necessitates a protecting group strategy, where the 4-amino group is temporarily masked to prevent it from reacting with the acylating agent (e.g., 4-methoxybenzoyl chloride). The subsequent deprotection step must be carefully chosen to avoid cleaving the newly formed amide bond. The development of efficient, high-yield synthetic routes for such selectively functionalized piperidines remains an area of active research.

Below are the key chemical properties of the hydrochloride salt of this compound.

| Property | Value |

|---|---|

| Compound Name | This compound hydrochloride |

| Molecular Formula | C13H19ClN2O2 |

| CAS Number | 1158473-92-7 bldpharm.com |

Research Gaps and Future Directions in Piperidine-Amide Systems

The field of piperidine-amide chemistry is continually evolving, with several key research gaps and future directions shaping its trajectory. A primary focus is the development of novel and more efficient synthetic methodologies. Researchers are exploring one-pot reactions that can construct complex piperidine and pyrrolidine (B122466) derivatives from simple halogenated amides, aiming to improve efficiency and avoid the use of expensive or toxic metal catalysts. nih.gov

Another significant direction is the application of these compounds in drug discovery, particularly as multi-target agents. By incorporating specific piperidine-amide scaffolds, chemists can design single molecules that interact with multiple biological receptors. This approach is being used to develop new antipsychotics that target a combination of dopamine (B1211576) and serotonin (B10506) receptors, potentially offering improved efficacy and side-effect profiles over existing treatments. nih.gov

Furthermore, there is a persistent need to address challenges in large-scale amide synthesis. While numerous coupling reagents exist, their effectiveness can be unpredictable with challenging substrates, such as those involving sterically hindered or electronically deactivated components. researchgate.net Future research will likely focus on creating more robust and predictable coupling technologies and leveraging computational tools to better select reagents for specific transformations. The overarching goal is to create a more sustainable and versatile synthetic toolkit for producing complex piperidine-amide structures for a wide range of applications in science and medicine.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-8-6-11(14)7-9-15/h2-5,11H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYJMOCUSKKLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry Investigations of 4 Aminopiperidin 1 Yl 4 Methoxyphenyl Methanone Transformations

Elucidation of Amide Bond Formation Reaction Pathways

The formation of the amide bond between the piperidine (B6355638) nitrogen of 4-aminopiperidine (B84694) and the carboxyl group of 4-methoxybenzoic acid is a cornerstone of the synthesis of the title compound. This transformation does not occur spontaneously and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comresearchgate.net

The specific reaction pathway and the intermediates involved are determined by the choice of "coupling reagent." These reagents react with the carboxylic acid to generate a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine. researchgate.net

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), or uronium/aminium and phosphonium (B103445) salts like HATU or HBTU.

Carbodiimide-Mediated Coupling: In this method, the carboxylic acid adds to the C=N double bond of the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is an excellent acylating agent. The amine can then attack the carbonyl carbon of the O-acylisourea, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com To suppress side reactions and potential epimerization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which react with the O-acylisourea to form an active ester intermediate that subsequently reacts with the amine. luxembourg-bio.com

Uronium/Phosphonium Salt-Mediated Coupling: Reagents such as HBTU, HATU (uronium/aminium salts), and PyBOP (a phosphonium salt) are widely used for their efficiency and mild reaction conditions. These reagents react with the carboxylic acid to form active ester intermediates, specifically OBt or OAt esters, which are then cleanly converted to the desired amide upon reaction with the amine. luxembourg-bio.com The formation of these active esters proceeds rapidly and is a key step in the catalytic cycle of these reagents.

The table below summarizes common coupling agents and the key reactive intermediates they form with a carboxylic acid.

| Coupling Agent Class | Example Reagent | Key Reactive Intermediate |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt-active ester |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | OBt-active ester |

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, including amide bond formation. A KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. For amidation reactions, KIEs can provide insight into the nature of the transition state of the rate-determining step.

For the reaction between an activated 4-methoxybenzoic acid and 4-aminopiperidine, a primary nitrogen KIE could be measured by comparing the reaction rate of the standard amine with its ¹⁵N-labeled counterpart.

A normal primary KIE (k¹⁴/k¹⁵ > 1) would suggest that the N-H bond is being broken or the nitrogen atom's bonding environment is significantly altered in the rate-determining transition state. This would be consistent with a concerted mechanism or a stepwise mechanism where the proton transfer from the nitrogen is part of the rate-limiting step.

An inverse KIE (k¹⁴/k¹⁵ < 1) might indicate that a new bond is being formed to the nitrogen in the transition state, leading to a "tighter" vibrational potential.

A KIE of unity (k¹⁴/k¹⁵ ≈ 1) would imply that N-H bond breaking is not involved in the rate-determining step. This is often the case in stepwise mechanisms where the initial nucleophilic attack of the amine to form a tetrahedral intermediate is rate-limiting, and the subsequent proton transfers occur in faster steps.

Reactivity Studies of the Primary Amine Group

The primary amino group (-NH₂) at the C4 position of the piperidine ring is a key site of reactivity. It behaves as a potent nucleophile, capable of participating in a wide range of chemical transformations.

The lone pair of electrons on the primary amine's nitrogen atom makes it nucleophilic and basic. This allows for facile reaction with various electrophiles to generate a diverse array of functionalized derivatives. Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl substituents. For instance, reductive amination of a protected 4-aminopiperidine with an aldehyde like 2-phenylacetaldehyde is a common strategy for synthesizing precursors to more complex molecules. nih.gov

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form secondary amides. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. nih.gov

These reactions allow for the systematic exploration of structure-activity relationships in medicinal chemistry programs by modifying the substitution at this position. nih.gov

The primary amine group undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction typically occurs under acidic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine can be a stable final product or a reactive intermediate.

The C=N double bond of the imine can be readily reduced to form a secondary amine. This two-step process, known as reductive amination, is a powerful and widely used method for forming C-N bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), the latter being particularly effective for one-pot reductive amination procedures.

The table below illustrates the transformation of the primary amine into various derivatives.

| Reagent Class | Example Reagent | Functional Group Formed | Product Class |

| Aldehyde/Ketone | Benzaldehyde | Imine | Schiff Base |

| Aldehyde + Reducing Agent | Benzaldehyde + NaBH₄ | Secondary Amine | N-Benzyl Derivative |

| Acid Chloride | Acetyl Chloride | Secondary Amide | N-Acetyl Derivative |

| Sulfonyl Chloride | Toluenesulfonyl Chloride | Sulfonamide | N-Tosyl Derivative |

Reactivity of the Piperidine Nitrogen Atom

In contrast to the highly nucleophilic primary amine at the C4 position, the piperidine ring nitrogen in (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone is part of a tertiary amide. Its chemical reactivity is fundamentally different from that of a typical secondary amine like piperidine itself. ambeed.com

The lone pair of electrons on the amide nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This resonance stabilization has two major consequences:

Reduced Basicity: The delocalization of the lone pair makes it much less available for protonation. Amides are therefore very weak bases, with protonation occurring preferentially on the carbonyl oxygen rather than the nitrogen.

Reduced Nucleophilicity: The amide nitrogen is a very poor nucleophile and does not readily participate in alkylation or acylation reactions under normal conditions. The steric hindrance from the attached 4-methoxyphenyl (B3050149) group and the piperidine ring further diminishes its accessibility to electrophiles.

Due to this lack of reactivity, the piperidine amide nitrogen is generally considered a robust and stable functional group. Transformations involving this molecule almost exclusively occur at the primary amine or, under specific conditions, at the aromatic rings. While the C-H bonds alpha to the amide nitrogen can be activated under harsh conditions using directing groups, the nitrogen atom itself remains unreactive towards most electrophilic reagents. researchgate.net

Electronic Effects on Amide Hydrolysis and Formation

The reactivity of the amide bond in this compound is fundamentally governed by the electronic properties of its constituent parts. The central carbonyl carbon of the amide is flanked by two nitrogen atoms (from the piperidine ring) and a 4-methoxyphenyl group, creating a nuanced electronic environment that dictates the rates of both hydrolysis and formation.

Amide bonds are stabilized by resonance, where the lone pair of the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. In this specific molecule, both the piperidine nitrogen and the 4-methoxyphenyl group modulate this effect.

4-Methoxyphenyl Group : The methoxy (B1213986) group (-OCH₃) at the para position is a strong resonance electron-donating group. It pushes electron density into the aromatic ring, which in turn slightly reduces the electron-withdrawing inductive effect of the phenyl ring on the carbonyl carbon.

Piperidine Nitrogen : The nitrogen atom of the piperidine ring directly participates in the amide resonance, donating its lone pair to the carbonyl carbon. This is the dominant factor in stabilizing the amide bond. The 4-amino substituent on the piperidine ring has a minor, electron-withdrawing inductive effect on the amide nitrogen, but its primary electronic influence is its own basicity.

Amide Hydrolysis : Under both acidic and basic conditions, hydrolysis proceeds via nucleophilic acyl substitution. The rate is sensitive to the electrophilicity of the carbonyl carbon. The resonance stabilization from the piperidine nitrogen makes the amide relatively resistant to hydrolysis. Electron-donating groups on the acyl portion generally slow down hydrolysis by destabilizing the buildup of negative charge in the tetrahedral intermediate.

| Feature | Electronic Effect | Impact on Amide Bond Reactivity |

| Piperidine Nitrogen | Strong resonance donation (n → π*) | Stabilizes the amide bond, decreases carbonyl electrophilicity, slowing hydrolysis. |

| 4-Methoxy Group | Resonance electron donation | Slightly reduces the electron-withdrawing nature of the aryl ring, further decreasing carbonyl electrophilicity. |

| Carbonyl Group | Inductive electron withdrawal | The primary site of electrophilicity for nucleophilic attack. |

| 4-Amino Group | Inductive electron withdrawal (minor) | Slightly reduces the electron-donating ability of the piperidine nitrogen. Can be protonated, significantly increasing its inductive pull. |

Conformational Analysis and its Influence on Reactivity

The three-dimensional structure of this compound plays a critical role in its reactivity by influencing the steric accessibility of reactive sites. The key conformational features include the piperidine ring pucker, the orientation of the 4-amino group, and rotation around the amide C-N bond.

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In a 4-substituted piperidine, the substituent (the amino group) strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference is generally observed in analogous 4-substituted piperidines and cyclohexanes. nih.gov

A significant conformational aspect of N-acylpiperidines is the rotational barrier around the amide (C-N) bond. acs.org This leads to distinct planar conformers. The large steric bulk of the piperidine ring and the 4-methoxyphenyl group ensures that the conformation around the amide bond is almost exclusively trans, with the aromatic ring and the piperidine ring on opposite sides of the C-N bond.

The reactivity of the molecule is influenced by these conformational preferences:

Accessibility of the Amino Group : With the 4-amino group in the equatorial position, its lone pair is sterically accessible for reactions such as protonation or alkylation.

Reactivity of the Amide : The planarity of the amide group is essential for its resonance stabilization. Any reaction that requires deviation from this planarity (e.g., attack perpendicular to the carbonyl plane) is sterically influenced by the bulky substituents. Computational studies on N-acylpiperidines suggest that while the chair conformation is most stable, a twist-boat conformation is also accessible and may be stabilized in certain environments, potentially altering reactivity. acs.org

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the 4-methoxyphenyl ring with an electrophile. wikipedia.org The regiochemical outcome of this reaction is determined by the directing effects of the two substituents on the ring: the activating ortho, para-directing methoxy group and the deactivating meta-directing acyl group.

Regioselectivity and Electronic Directing Effects

The directing effects of the two substituents are in opposition.

Methoxy Group (-OCH₃) : This is a powerful activating group. The lone pairs on the oxygen atom are delocalized into the aromatic ring via resonance, increasing the electron density at the ortho and para positions. This strongly stabilizes the cationic Wheland intermediate formed during electrophilic attack at these positions. youtube.comlibretexts.org

Acyl Group (-(C=O)R) : The carbonyl group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring by pulling electron density out of it, making it less nucleophilic. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. youtube.comtotal-synthesis.com

In a competition between a strong activating, ortho, para-director and a deactivating, meta-director, the activating group overwhelmingly controls the regioselectivity. youtube.com Therefore, electrophilic substitution will occur at the positions ortho to the highly activating methoxy group (i.e., at C3 and C5). The para position is already occupied by the acyl group.

| Substituent on Ring | Classification | Directing Effect | Predicted Major Product Position(s) |

| -OCH₃ (Methoxy) | Strong Activator | ortho, para | C3 and C5 |

| -C(O)N-piperidine (Acyl) | Deactivator | meta | C2 and C6 |

| Combined Effect | Overall Activated Ring | Controlled by -OCH₃ | C3 and C5 |

Radical Reactions and Photochemical Transformations of the Compound

The compound possesses several sites susceptible to radical and photochemical reactions. Benzamide derivatives are known to undergo a variety of photocatalytic modifications, often involving the N-alkyl fragments. rsc.orgrsc.org

Radical Reactions : The most likely sites for radical formation via hydrogen atom abstraction (HAT) are the C-H bonds alpha to the piperidine nitrogen (C2 and C6 of the piperidine ring). Abstraction of a hydrogen atom from these positions would generate a resonance-stabilized radical, with delocalization onto the nitrogen atom. Such α-amino radicals are key intermediates in numerous synthetic transformations, including C-C bond formation via intermolecular arylation or alkylation. rsc.orgnih.gov The presence of two amine functionalities also offers pathways for N-centered radical formation under specific conditions, which could lead to intramolecular cyclization or rearrangement reactions. nih.gov

Photochemical Transformations : The 4-methoxyphenylacetyl moiety serves as a chromophore that can absorb UV light. Upon photoexcitation, several pathways are possible:

Intramolecular Hydrogen Abstraction : The excited carbonyl group could abstract a hydrogen atom from a proximate C-H bond on the piperidine ring, leading to the formation of a biradical intermediate. This is a common pathway in Norrish/Yang-type reactions and could result in cyclization or fragmentation.

Photoinduced Electron Transfer (PET) : The electron-rich nature of the 4-methoxyphenyl group and the two amine functionalities makes the molecule a candidate for PET processes. In the presence of a suitable electron acceptor, photoexcitation could lead to the formation of a radical cation.

Photocatalytic C-H Functionalization : Drawing from recent advances in the photochemistry of benzamides, it is plausible that under photoredox catalysis conditions, the piperidine ring could undergo C-H functionalization. rsc.orgacs.org For instance, a photocatalyst could mediate the formation of an α-amino radical, which is then intercepted by another reagent to form a new bond. rsc.org

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical and spectroscopic characterization of the specific compound this compound is not publicly available. Key research findings required to populate the requested article sections—such as high-resolution mass spectrometry, 1D and 2D nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography—have not been published for this molecule.

While data exists for structurally analogous compounds, the strict requirement for scientifically accurate and specific findings for this compound prevents the generation of the requested article. The creation of such content without verifiable experimental data would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide the detailed article as outlined in the instructions.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

A definitive conformational analysis of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone in its crystalline state would be achieved through single-crystal X-ray diffraction. This powerful technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, revealing detailed information about bond lengths, bond angles, and torsion angles.

For analogous piperidine-containing molecules, the piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. It is highly probable that the piperidine ring in this compound also assumes a chair conformation. The orientation of the 4-amino group would be a key feature to determine, as it could exist in either an axial or equatorial position. The equatorial position is generally more energetically favorable for larger substituents to reduce 1,3-diaxial interactions.

Furthermore, the rotational barrier around the amide C-N bond could lead to different rotational isomers (rotamers). The crystalline state would likely represent the lowest energy conformer. The dihedral angle between the plane of the piperidine ring and the 4-methoxyphenyl (B3050149) group would also be a critical parameter determined from X-ray crystallography.

Table 1: Hypothetical Crystallographic Parameters for this compound

This table is illustrative and not based on experimental data.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Piperidine Conformation | Chair |

| Amino Group Position | Equatorial |

Chiral Chromatography Methods for Enantiomeric Purity Analysis

The relevance of chiral chromatography depends on the synthetic route used to prepare this compound. If the synthesis starts from achiral precursors and does not involve any chiral reagents or catalysts, the final product will be a racemate, and chiral separation would not be necessary unless the individual enantiomers are desired.

However, if a chiral center is introduced during the synthesis, for instance, through the use of a chiral auxiliary or an asymmetric catalyst, then chiral chromatography would be essential to determine the enantiomeric purity (enantiomeric excess, ee) of the product.

Commonly used chiral stationary phases (CSPs) for the separation of amine-containing compounds include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, is crucial for achieving optimal separation.

Table 2: Illustrative Chiral HPLC Method Parameters

This table is illustrative and not based on experimental data.

| Parameter | Illustrative Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC Analysis:

Reverse-phase HPLC is the most common mode for analyzing moderately polar compounds like the target molecule. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile or methanol. The addition of a small amount of an amine modifier, such as triethylamine (B128534), to the mobile phase can help to reduce peak tailing by masking residual silanol groups on the silica support. Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of the 4-methoxyphenyl chromophore.

Table 3: Representative HPLC Method for Purity Assessment

This table is illustrative and not based on experimental data.

| Parameter | Representative Condition |

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

GC Analysis:

Gas chromatography can also be employed for the analysis of this compound, although its relatively high molecular weight and polarity might necessitate derivatization to improve volatility and chromatographic performance. Derivatization of the primary amino group, for example, by acylation or silylation, can reduce peak tailing and improve resolution. A common detector for this type of analysis would be a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 4: Potential GC-MS Parameters for Analysis

This table is illustrative and not based on experimental data.

| Parameter | Potential Condition |

| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Derivatization Chemistry and Functionalization Strategies of 4 Aminopiperidin 1 Yl 4 Methoxyphenyl Methanone

Chemical Modifications at the 4-Amino Position of the Piperidine (B6355638) Ring

The primary amino group at the 4-position of the piperidine ring is a versatile handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate the compound's properties.

Alkylation and Acylation Reactions

Alkylation: The primary amine can undergo N-alkylation with alkyl halides or through reductive amination. Direct alkylation with one equivalent of an alkyl halide can be challenging to control and may result in a mixture of mono- and di-alkylated products.

Acylation: A more controlled modification is N-acylation. The reaction of the primary amine with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups.

| Reagent Class | General Product Structure |

| Alkyl Halide (R-X) | (4-(Alkylamino)piperidin-1-yl)(4-methoxyphenyl)methanone |

| Acyl Chloride (RCOCl) | N-(1-(4-methoxybenzoyl)piperidin-4-yl)alkanamide |

| Acid Anhydride ((RCO)₂O) | N-(1-(4-methoxybenzoyl)piperidin-4-yl)alkanamide |

Table 1: Potential Products from Alkylation and Acylation Reactions.

Formation of Ureas, Thioureas, and Sulfonamides

Ureas and Thioureas: The primary amine readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally efficient and proceed under mild conditions, providing a straightforward method for introducing a variety of substituents. The urea and thiourea moieties are recognized as important pharmacophores in medicinal chemistry.

Sulfonamides: Reaction of the 4-amino group with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamide derivatives. This functional group is a key component in many therapeutic agents.

| Reagent Class | General Product Structure |

| Isocyanate (R-NCO) | 1-(1-(4-methoxybenzoyl)piperidin-4-yl)-3-alkyl/arylurea |

| Isothiocyanate (R-NCS) | 1-(1-(4-methoxybenzoyl)piperidin-4-yl)-3-alkyl/arylthiourea |

| Sulfonyl Chloride (R-SO₂Cl) | N-(1-(4-methoxybenzoyl)piperidin-4-yl)alkane/arenesulfonamide |

Table 2: Potential Products from Urea, Thiourea, and Sulfonamide Formation.

Reductive Amination and Heterocycle Annulation

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is a powerful tool for creating new carbon-nitrogen bonds.

Heterocycle Annulation: The 4-amino group can serve as a nucleophile in reactions designed to construct a new heterocyclic ring fused to or substituted on the piperidine core. For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine (B1678525) or related heterocyclic systems. Specific examples for the title compound are not documented, but this remains a plausible strategy for significant structural modification.

Transformations of the Amide Carbonyl Group

The amide bond between the piperidine nitrogen and the 4-methoxyphenyl (B3050149) group is generally stable, but can be chemically transformed under specific conditions.

Reduction to Amine Derivatives

The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding tertiary amine, 1-((4-methoxyphenyl)methyl)piperidin-4-amine. This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reagent is crucial to avoid unwanted side reactions.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1-((4-methoxyphenyl)methyl)piperidin-4-amine |

| Borane (BH₃·THF) | 1-((4-methoxyphenyl)methyl)piperidin-4-amine |

Table 3: Potential Products from Amide Reduction.

Amide-Aldehyde/Ketone Interconversions

Direct, high-yielding conversion of a stable tertiary amide, such as the one in the title compound, to an aldehyde or ketone is a challenging transformation and not generally applicable. These interconversions typically require multi-step sequences or specialized reagents and conditions that are not widely documented for this specific structural class. Therefore, this transformation is noted as not readily applicable.

Modifications to the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is a versatile platform for functionalization. The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring toward electrophilic substitution, while the methyl ether linkage itself can be cleaved to unmask a reactive phenol (B47542).

The conversion of the methoxy group to a hydroxyl group is a key strategic step, yielding (4-Aminopiperidin-1-yl)(4-hydroxyphenyl)methanone. This phenolic derivative serves as a crucial intermediate for a variety of subsequent functionalization reactions. The cleavage of the aryl methyl ether can be accomplished using several established methods. chem-station.comchim.it

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids such as hydrobromic acid (HBr). chem-station.com The reaction with BBr₃ typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Alternatively, heating with concentrated HBr achieves the same transformation. chem-station.com Microbial and enzymatic methods for O-demethylation are also known, offering greener alternatives. researchgate.net

Once synthesized, the resulting phenol, (4-Aminopiperidin-1-yl)(4-hydroxyphenyl)methanone, can undergo further derivatization at the hydroxyl group. Standard protocols for etherification and esterification can be applied to introduce a wide array of substituents, thereby modifying the molecule's physicochemical properties.

Etherification: The phenolic hydroxyl can be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by nucleophilic substitution with an alkyl halide (R-X).

Esterification: Acylation of the phenol with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding esters.

These functionalization strategies are summarized in the table below.

| Reaction Type | Reagent(s) | General Conditions | Product Structure |

|---|---|---|---|

| O-Demethylation | BBr₃ or HBr | Inert solvent (e.g., DCM) for BBr₃; neat or in AcOH for HBr, often with heating. | (4-Aminopiperidin-1-yl)(4-hydroxyphenyl)methanone |

| Etherification (Williamson) | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, Acetone). | (4-Aminopiperidin-1-yl)(4-(alkoxy)phenyl)methanone |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) in an inert solvent. | 4-(1-((4-Aminopiperidin-1-yl)carbonyl))phenyl acetate (B1210297) derivative |

The methoxy group is a strong activating, ortho-para directing group for electrophilic aromatic substitution. brainly.invedantu.com Given that the para position is occupied by the carbonyl group, halogenation of the aromatic ring is predicted to occur at the ortho positions (C3 and C5). Bromination, for instance, can be readily achieved using bromine in a solvent like acetic acid. vedantu.comyoutube.com

The resulting aryl halide is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. yonedalabs.comnih.gov This two-step sequence of halogenation followed by cross-coupling allows for the introduction of a diverse range of substituents onto the aromatic core.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl or alkyl-aryl structures. researchgate.netmdpi.com

Sonogashira Coupling: The coupling of the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper, installs an alkyne moiety, leading to arylalkyne products. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine, providing access to a wide range of N-aryl derivatives. wikipedia.orgrsc.orglibretexts.orgyoutube.com

The table below outlines these potential cross-coupling transformations on a 3-halo-4-methoxyphenyl intermediate.

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Na₂CO₃ or K₃PO₄ | Aryl-Aryl or Aryl-Alkyl (C-C) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI / Et₃N or Piperidine | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) / NaOtBu or K₂CO₃ | Aryl-Amine (C-N) |

Exploitation of the Piperidine Ring System for Further Cyclizations

The saturated piperidine ring offers opportunities for the construction of more rigid and structurally complex polycyclic systems, such as spirocyclic and fused-ring architectures. Such modifications can significantly alter the three-dimensional shape of the parent molecule.

The synthesis of spirocycles from the (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone scaffold can be envisioned through multi-step sequences that functionalize the 4-amino group or the α-carbons of the piperidine ring. One conceptual approach involves the conversion of the 4-amino group into a nucleophilic or electrophilic center that can participate in a ring-closing reaction. For example, derivatizing the amine with a bifunctional reagent could enable cyclization onto one of the α-carbons (C3 or C5) of the piperidine ring following in-situ deprotonation. bepls.com Syntheses of spiro-piperidines often involve the use of a piperidin-4-one precursor, which is then elaborated to form the spirocyclic junction. beilstein-journals.orgnih.gov

Fused ring systems, where a new ring shares two atoms with the piperidine core, can be constructed via intramolecular cyclization strategies. figshare.comrsc.org A plausible route would involve the N-alkylation of the 4-amino group with a substrate containing a terminal electrophile. Subsequent intramolecular cyclization could then form a new ring fused to the piperidine scaffold. For example, reaction with an appropriate halo-ketone could lead to an intermediate poised for an intramolecular Mannich-type reaction to form a bicyclic system.

Skeletal reorganization of the piperidine ring itself represents an advanced functionalization strategy. These reactions alter the fundamental carbocyclic framework, providing access to different heterocyclic systems.

Ring Expansion: The conversion of the six-membered piperidine ring to a seven-membered azepane ring is a known transformation in heterocyclic chemistry. rwth-aachen.de While challenging, photochemical methods or multi-step rearrangement sequences could potentially be adapted for this purpose. For instance, strategies involving the formation of a bicyclic intermediate followed by selective bond cleavage can lead to ring-expanded products.

Ring Contraction: The transformation of a piperidine to a pyrrolidine (B122466) is a more commonly documented rearrangement. nih.govresearchgate.netacs.org Several methods have been developed, including photochemical processes and oxidative rearrangements. nih.govresearchgate.net A photomediated ring contraction can proceed via a Norrish type II hydrogen atom transfer from an α-carbon to an excited carbonyl group, followed by fragmentation and recyclization. nih.gov Oxidative approaches, often using hypervalent iodine reagents, can generate an iminium ion intermediate that undergoes rearrangement to yield the contracted pyrrolidine ring. researchgate.net Application of these methods to this compound would likely require prior protection of the 4-amino group.

A summary of these potential skeletal transformations is presented below.

| Transformation | Target Ring System | General Strategy/Method | Key Intermediate Type |

|---|---|---|---|

| Ring Expansion | Azepane (7-membered) | Photochemical rearrangement; Multi-step cleavage of bicyclic intermediates. | Singlet nitrene (by analogy) rwth-aachen.de; Aziridinium ion. |

| Ring Contraction | Pyrrolidine (5-membered) | Photomediated rearrangement (e.g., Norrish Type II); Oxidative rearrangement. nih.govresearchgate.net | 1,4-Diradical; Iminium ion. nih.govresearchgate.net |

Exploration of 4 Aminopiperidin 1 Yl 4 Methoxyphenyl Methanone in Advanced Chemical Applications Non Biological

Incorporation into Novel Polymeric Materials

There is no evidence in the current scientific literature of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone being used in the development of novel polymeric materials.

The compound this compound is not reported as a monomer for polymerization studies. For this molecule to act as a monomer, it would typically require reactive functional groups that can participate in polymerization reactions, such as vinyl groups, epoxides, or functionalities suitable for condensation polymerization. While it possesses an amino group and an amide linkage, there are no reports of it being used to synthesize polymers.

No research has been published detailing the role of this compound in supramolecular assembly or its broader application in material science.

Application in Sensing Technologies

A comprehensive search of scientific databases indicates that this compound has not been investigated for or applied in the development of chemical sensing technologies.

Chemodosimeter and Fluorescent Probe Development

There is currently no available research in peer-reviewed journals detailing the development or use of this compound as a chemodosimeter or a fluorescent probe. The fundamental characteristics of a fluorescent probe, such as its quantum yield, Stokes shift, and specific binding capabilities leading to a measurable change in fluorescence, have not been reported for this compound. Similarly, its potential as a chemodosimeter, which typically involves an irreversible chemical reaction with an analyte to produce a signal, remains unexplored in the scientific literature.

Metal Ion or Anion Recognition (based on functional groups)

While the molecular structure of this compound contains functional groups—specifically the amine and carbonyl groups—that could theoretically interact with metal ions or anions, no empirical studies have been published to validate or investigate these potential interactions. Research into its coordination chemistry, binding constants with various ions, and the selectivity of such interactions is not present in the current body of scientific literature. Therefore, any discussion of its role in ion recognition would be purely speculative and lacks the required scientific evidence.

Role in Advanced Separation Technologies

The application of this compound in the field of advanced separation technologies is also an area that has not been documented in scholarly articles.

Stationary Phase Modification in Chromatography

There are no published reports on the use of this compound for the modification of stationary phases in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The process of bonding this compound to a support material like silica and the subsequent evaluation of the modified phase's separation efficiency, selectivity, and retention behavior for different classes of analytes have not been investigated.

Concluding Remarks and Outlook for Future Academic Research

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of functionalized piperidines, the core scaffold of the title compound, has seen remarkable progress. Historically, methods often relied on the hydrogenation of pyridine (B92270) precursors, which frequently required harsh conditions and offered limited control over stereochemistry. nih.gov Modern synthetic chemistry, however, has introduced a host of sophisticated and milder methodologies.

Key achievements include the development of chemo-enzymatic and organocatalytic approaches. For instance, combining biocatalysis with chemical synthesis has enabled the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines in a highly efficient manner. acs.orgnih.gov Organocatalytic cascade reactions have also emerged as a powerful tool, allowing for the construction of polysubstituted piperidines with multiple contiguous stereocenters in a single step with excellent enantioselectivity. acs.orgthieme-connect.de

Furthermore, one-pot procedures integrating several reaction steps—such as amide activation, reduction, and intramolecular nucleophilic substitution—have streamlined the synthesis of piperidine (B6355638) rings from acyclic halogenated amides, avoiding the need for metal catalysts. nih.gov Advances in transition-metal-catalyzed C–H functionalization and cross-coupling reactions have further expanded the toolkit for modifying pre-existing piperidine scaffolds, although these methods still face challenges. nih.govnews-medical.net The fundamental step of forming the amide bond itself has also evolved, with newer, more efficient coupling reagents and catalytic, direct amidation methods being developed to improve atom economy and reduce waste. luxembourg-bio.comunimi.it

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Ring Formation

| Methodology | Key Features | Advantages | Common Limitations |

|---|---|---|---|

| Chemo-enzymatic Cascades | Combines biocatalysts (e.g., oxidases, reductases) with chemical steps. acs.org | High stereoselectivity, mild reaction conditions, environmentally benign. | Substrate scope can be limited by enzyme specificity. |

| Organocatalysis | Uses small organic molecules as catalysts for cascade reactions. acs.org | Metal-free, excellent enantioselectivity, forms multiple stereocenters. | Can be sensitive to steric hindrance; not all substrate classes are tolerated. thieme-connect.de |

| One-Pot Tandem Reactions | Integrates multiple transformations (e.g., amide activation, cyclization) in a single flask. nih.gov | Increased efficiency, reduced purification steps, improved yields. | Requires careful optimization of reaction conditions for all steps. |

| Transition-Metal Catalysis | Employs metals (e.g., Pd, Rh, Ir) for hydrogenation or C-H functionalization. nih.govnih.gov | Broad substrate scope, effective for functionalizing existing rings. | Often requires expensive/toxic metals, harsh conditions, and directing groups. |

Remaining Challenges in the Chemical Manipulation of Piperidine-Amide Systems

Despite significant advances, the chemical manipulation of complex piperidine-amide systems is not without its difficulties. A primary challenge lies in achieving precise regio- and stereocontrol, especially when introducing multiple substituents onto the piperidine ring. rsc.org Many existing cyclization strategies suffer from poor generality or require specific directing groups to achieve the desired selectivity. rsc.org

The direct C–H functionalization of saturated N-heterocycles like piperidine remains a formidable task. nih.gov While successful for simpler systems like pyrrolidines, the application of these methods to piperidines (and more complex piperazines) often results in lower reactivity, undesired side reactions like dehydrogenation, or a limited substrate scope. nih.govnih.gov This highlights the subtle yet significant electronic differences imparted by the heterocyclic structure that are not yet fully understood or controlled.

Furthermore, many established synthetic routes for substituted piperidines involve multi-step processes that can be inefficient and costly, limiting their practicality for large-scale synthesis or library generation for academic screening. news-medical.net Developing more modular and streamlined approaches that reduce the number of synthetic and purification steps is a critical ongoing objective. news-medical.netrsc.org The inherent stability of the amide bond also presents a challenge, as its formation often requires stoichiometric activating agents, and its cleavage requires harsh conditions, complicating synthetic planning. nih.gov

Promising Avenues for Mechanistic and Computational Studies

The conformational complexity of piperidine-amide systems presents a fertile ground for mechanistic and computational investigation. The restricted rotation around the amide C–N bond gives rise to distinct E/Z rotamers (conformational isomers), which can significantly influence a molecule's properties and reactivity. nih.gov Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, coupled with Density Functional Theory (DFT) calculations, has proven to be a powerful combination for quantifying the energy barriers to this rotation and understanding the factors that govern the equilibrium between conformers. nih.govnih.govnih.gov

Future computational studies could provide deeper insights into these dynamic processes. Molecular dynamics (MD) simulations can model the behavior of these molecules in solution over time, offering a more complete picture of their conformational landscape and intermolecular interactions than static DFT calculations alone. nih.govnih.govmdpi.com Such simulations can help elucidate the role of the solvent and non-covalent interactions in stabilizing specific conformers. nih.gov

Moreover, computational modeling is essential for understanding reaction mechanisms and predicting stereochemical outcomes in piperidine synthesis. For example, DFT can be used to model the transition states of various cyclization reactions, helping to rationalize observed diastereoselectivity and guide the design of more selective catalysts. nih.gov As computational power increases, these in silico studies will become indispensable tools for accelerating the development of novel synthetic methodologies.

Table 2: Energetic Barriers for Amide Bond Rotation in Selected Systems

| Compound System | Method | Rotational Energy Barrier (ΔG‡) | Reference |

|---|---|---|---|

| 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines | DNMR & DFT | Varies with substitution | nih.gov |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DNMR & DFT | 16.4 kcal/mol (amide) | nih.gov |

| N-Acetyl-N-methyl-bispidine | DNMR & DFT | ~17-19 kcal/mol | acs.org |

| Isonicotinamide | DNMR & Ab Initio | 14.1 kcal/mol | nih.gov |

Emerging Non-Biological Applications and Interdisciplinary Research Opportunities

While the vast majority of research on 4-aminopiperidine (B84694) derivatives is driven by their biological potential, there are nascent but promising opportunities in non-biological and interdisciplinary fields. The inherent structural and electronic features of the piperidine-amide scaffold make it an attractive candidate for applications in catalysis and materials science.

For instance, piperidine itself and its derivatives are widely used as basic organocatalysts. researchgate.net Chiral substituted piperidines, accessible through modern asymmetric synthesis, could be employed as ligands in transition-metal catalysis or as catalysts for enantioselective organic transformations. nih.gov Recent work has also shown that simple piperidine and piperazine (B1678402) analogs can participate in zinc(II)-mediated catalytic reactions, such as the formation of amidines from nitriles, opening avenues for their use in novel chemical transformations. rsc.org

The rigid, chair-like conformation of the piperidine ring combined with the planarity of the amide bond creates a well-defined three-dimensional structure. This has led to the exploration of related bispidine (a bicyclic diamine) structures as scaffolds for molecular motors, where controlled rotation around the amide bond can be harnessed to produce molecular motion. acs.org This suggests that functionalized piperidine-amides could serve as components in the design of sophisticated molecular machines and smart materials. These interdisciplinary applications, though currently niche, represent a significant growth area for future academic research, moving the utility of these fascinating molecules beyond the traditional boundaries of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-aminopiperidine with 4-methoxybenzoyl derivatives under nucleophilic substitution or reductive amination conditions. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C for amine reactivity), and catalysts like triethylamine. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : The aromatic protons of the 4-methoxyphenyl group appear as a doublet at δ 6.8–7.2 ppm, while the piperidine NH2 group shows broad singlets at δ 1.5–2.5 ppm. Methoxy protons resonate as a singlet near δ 3.8 ppm.

- 13C NMR : The ketone carbonyl (C=O) appears at ~200 ppm, and the methoxy carbon at ~55 ppm.

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~3350 cm⁻¹ (N-H amines) confirm functional groups .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and anisotropic displacement parameters for non-hydrogen atoms .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound's electronic properties, such as dipole moments?

- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax in polar vs. non-polar solvents) quantify ground-state (µg) and excited-state (µe) dipole moments. Computational methods (DFT with B3LYP/6-311+G(d,p)) predict µg, while Stark spectroscopy or solvent correlation models (e.g., Lippert-Mataga plots) estimate µe. For example, µg ≈ 4.2 D in chloroform vs. µe ≈ 6.8 D in DMSO due to charge redistribution .

Q. What strategies can resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Cross-validate computational models (e.g., TD-DFT for UV-Vis) with experimental data by:

- Adjusting basis sets (e.g., adding diffuse functions for excited states).

- Incorporating solvent effects (PCM or SMD models).

- Validating vibrational modes via Raman spectroscopy. Discrepancies in NH2 bending modes (~1600 cm⁻¹) may indicate protonation state mismatches .

Q. How can surface plasmon resonance (SPR) and molecular docking elucidate interactions with sigma receptors?

- Methodological Answer :

- SPR : Immobilize receptor proteins on a sensor chip. Measure binding kinetics (ka, kd) by injecting compound solutions (0.1–100 µM). Fit data to Langmuir isotherms for affinity (KD) calculations.

- Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6DK1). Prioritize piperidine-amine interactions with Glu172 and hydrophobic contacts with 4-methoxyphenyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.